1-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a piperazine and piperidine moiety linked to a prop-2-en-1-one group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 4-methylpiperazine with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antiviral agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is employed in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: This compound is structurally similar and is used as an intermediate in the synthesis of other pharmacologically active molecules.
N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: Known for its potent and selective inhibition of anaplastic lymphoma kinase (ALK), this compound is used in cancer research.
Uniqueness: 1-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-3-13(17)16-6-4-12(5-7-16)15-10-8-14(2)9-11-15/h3,12H,1,4-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCBAONJAXLZKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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